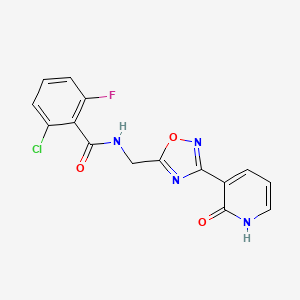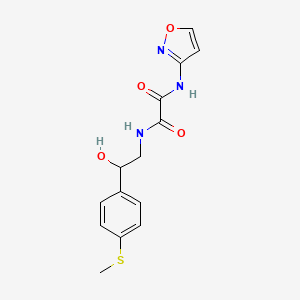![molecular formula C19H18N2O4 B2400747 4-[(3,5-dimetoxi-fenil)amino]quinolina-2-carboxilato de metilo CAS No. 1207014-76-3](/img/structure/B2400747.png)
4-[(3,5-dimetoxi-fenil)amino]quinolina-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with both bromine and sulfonamide functional groups, making it an interesting subject for chemical and pharmacological research.
Aplicaciones Científicas De Investigación
1-Acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide has been explored for various scientific research applications:
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, playing a significant role in numerous biochemical processes .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which is a critical step in the synthesis of many organic compounds .
Biochemical Pathways
The compound may potentially affect various biochemical pathways. For instance, it could be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is crucial in the synthesis of many organic compounds, including pharmaceuticals .
Result of Action
Similar compounds have been known to exhibit various biological activities, which could potentially lead to therapeutic applications .
Métodos De Preparación
The synthesis of methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of indoline derivatives, followed by acetylation and sulfonamide formation . The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and sulfonyl chlorides for the sulfonamide formation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
1-Acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives with altered biological activities.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds in the presence of palladium catalysts.
Comparación Con Compuestos Similares
Similar compounds to methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate include other indole derivatives with bromine and sulfonamide groups. For example:
5-Bromoindole-2-carboxylic acid: Known for its antiviral properties.
N-(4-Bromophenyl)sulfonamide derivatives: Studied for their anticancer activities.
Indoline-6-sulfonamide inhibitors: Used in enzyme inhibition studies.
What sets methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate apart is its unique combination of functional groups, which provides a distinct profile of biological activities and chemical reactivity .
Propiedades
IUPAC Name |
methyl 4-(3,5-dimethoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-13-8-12(9-14(10-13)24-2)20-17-11-18(19(22)25-3)21-16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYMRMNKLNXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
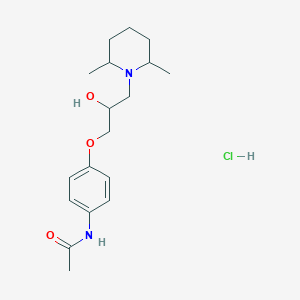
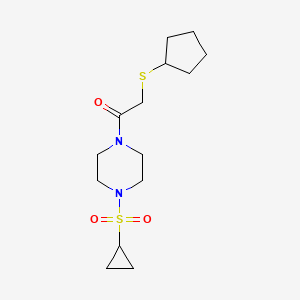
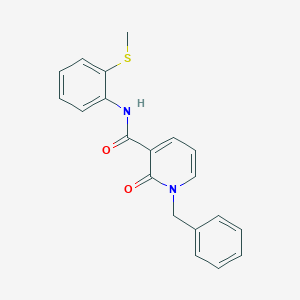
![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2400670.png)
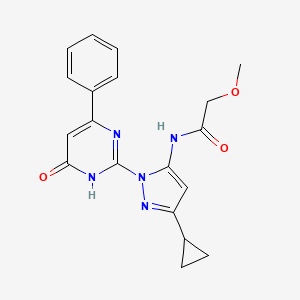
![ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400672.png)
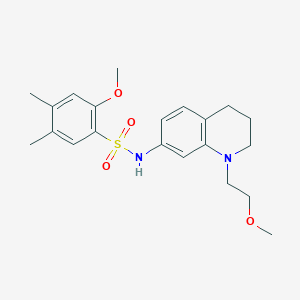
![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)
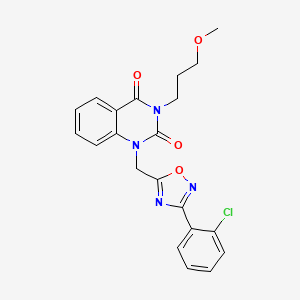
![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2400677.png)
![6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2400678.png)
![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)
